molecular formula C9H6F3N3O B1412310 2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine CAS No. 1823496-56-5

2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B1412310
CAS No.: 1823496-56-5
M. Wt: 229.16 g/mol
InChI Key: WEAQPGABMCTUKP-UHFFFAOYSA-N
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Description

2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group, an oxadiazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. This intermediate is then subjected to further reactions to introduce the trifluoromethyl and methyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently. The exact methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may be explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other biomolecules, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine include other pyridine derivatives with different substituents, such as:

  • 2-Methyl-3-(1,3,4-oxadiazol-2-yl)-5-(trifluoromethyl)pyridine
  • 2-Methyl-3-(1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)pyridine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and influence its interactions with biological targets.

Properties

IUPAC Name

2-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c1-5-6(8-15-13-4-16-8)2-3-7(14-5)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAQPGABMCTUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine
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2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine
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2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine
Reactant of Route 4
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2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine
Reactant of Route 5
2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine
Reactant of Route 6
2-Methyl-3-(1,3,4-oxadiazol-2-yl)-6-(trifluoromethyl)pyridine

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